An In-depth Technical Guide on the Chemical Properties of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-
An In-depth Technical Guide on the Chemical Properties of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-, also known as 4-Isothiocyanato-4'-dimethylaminostilbene. This molecule is of significant interest to the scientific community due to its structural features, which combine the biological activity of the isothiocyanate group with the fluorescent properties of a stilbene backbone.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline | N/A |
| Synonyms | 4-Isothiocyanato-4'-dimethylaminostilbene | N/A |
| CAS Number | 17816-11-4 | N/A |
| Molecular Formula | C₁₇H₁₆N₂S | N/A |
| Molecular Weight | 280.39 g/mol | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Reference Data for Structurally Similar Compounds:
| Compound | Melting Point (°C) |
| 4-(4-Isothiocyanatophenylazo)-N,N-dimethylaniline | 167 - 171 |
| 4-Ethynyl-N,N-dimethylaniline | 49 - 53 |
| 4-Isothiocyanato-N,N-dimethylaniline | 63.0 - 73.0 |
Synthesis and Experimental Protocols
The synthesis of 4-Isothiocyanato-4'-dimethylaminostilbene can be achieved through a multi-step process. A general synthetic approach is outlined below.
Synthesis of 4-Isothiocyanato-4'-(N,N-dimethylamino)stilbene
A plausible synthetic route involves the reaction of a suitable precursor with a thiocarbonylating agent. One reported method utilizes the reaction of 4-amino-4'-(N,N-dimethylamino)stilbene with thiophosgene (CSCl₂) in the presence of a base like potassium carbonate (K₂CO₃) in an organic solvent such as chloroform (CHCl₃) at a controlled temperature of 0°C.
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of 4-Isothiocyanato-4'-dimethylaminostilbene.
Purification Protocol
While a specific protocol for the purification of 4-Isothiocyanato-4'-dimethylaminostilbene is not detailed in available literature, a general method for purifying isothiocyanate compounds involves crystallization. For a related compound, 4-(N,N-dimethylamino)azobenzene-4'-isothiocyanate, purification is achieved by dissolving the crude product in boiling acetone, followed by filtration and cooling to -20°C to induce crystallization. The resulting solid is then collected and dried under vacuum. This method could likely be adapted for the target compound.
Reactivity and Stability
The isothiocyanate group (-N=C=S) is a key functional group that dictates the reactivity of this molecule. It acts as an electrophile, making it susceptible to nucleophilic attack at the central carbon atom. The reactivity of the isothiocyanate can be influenced by the electronic nature of the aromatic stilbene backbone. The electron-donating dimethylamino group can modulate the electrophilicity of the isothiocyanate moiety.
Isothiocyanates are known to be sensitive to moisture and can decompose over time, especially when in solution. Therefore, it is recommended to store the compound in a dry, cool, and dark environment, preferably under an inert atmosphere to minimize degradation.
Putative Biological Activity and Signaling Pathways
Both isothiocyanates and stilbene derivatives are well-documented for their biological activities, particularly in the realms of cancer chemoprevention and anti-inflammatory effects. While specific studies on Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- are lacking, its biological activity can be inferred from the known properties of its constituent functional groups.
Modulation of the Nrf2 Signaling Pathway
Isothiocyanates and stilbenes are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress.
Caption: Putative activation of the Nrf2 signaling pathway by the target compound.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates have been shown to inhibit the NF-κB pathway at multiple levels, including the inhibition of IKK activity and the prevention of NF-κB translocation to the nucleus.[4]
Caption: Putative inhibition of the NF-κB signaling pathway by the target compound.
Conclusion
Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- is a molecule with significant potential for applications in biomedical research, particularly in the development of novel therapeutic agents and biological probes. Its unique structure, combining the reactive isothiocyanate group with a fluorescent stilbene core, warrants further investigation. While there is a need for more specific experimental data on its chemical and physical properties, the known activities of its constituent functional groups provide a strong basis for predicting its biological effects. Future research should focus on elucidating the precise mechanisms of action of this compound and exploring its full therapeutic potential.
References
- 1. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
